1h-Thieno[2,3-d]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1H-thieno[2,3-d]imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(11-4)8-2-7-3/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUOQQNIHYWEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571420 | |
| Record name | 1H-Thieno[2,3-d]imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193066-59-0 | |
| Record name | 1H-Thieno[2,3-d]imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno derivatives with imidazole precursors in the presence of catalysts such as nickel or palladium. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or toluene .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[2,3-d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 1H-Thieno[2,3-d]imidazole-5-carboxylic acid serves as a valuable building block for the synthesis of more complex heterocyclic compounds. It is utilized in the development of novel materials and catalysts for various reactions.
Biology
The biological applications of this compound are extensive:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens.
- Antifungal Properties : Research indicates potential effectiveness against fungal infections, making it a candidate for antifungal drug development.
- Anticancer Research : Investigations into the anticancer properties reveal that certain derivatives can inhibit tumor growth in vitro.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Drug Development : Its ability to interact with biological targets makes it a candidate for drug design against various diseases.
- Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, leading to therapeutic effects.
Industrial Applications
In industry, this compound is employed in:
- Material Science : Used in the formulation of advanced materials due to its unique chemical properties.
- Catalysis : Acts as a catalyst in several chemical reactions, enhancing reaction efficiency.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Facilitates complex synthesis |
| Biology | Antimicrobial and antifungal | Effective against multiple pathogens |
| Medicine | Drug candidate | Potential for anticancer therapies |
| Industry | Advanced materials & catalysis | Enhances reaction efficiency |
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications at specific positions enhanced antimicrobial efficacy.
Case Study 2: Anticancer Properties
Research conducted on the anticancer effects revealed that certain derivatives significantly inhibited cell proliferation in breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1H-Thieno[2,3-d]imidazole-5-carboxylic acid (CAS No. 193066-59-0) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.
This compound features a fused ring structure that imparts unique electronic and steric properties, making it a valuable scaffold for the design of biologically active compounds. Its mechanism of action typically involves the inhibition of specific enzymes or modulation of receptor activities, which can lead to various therapeutic effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated its ability to inhibit COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs. For example, compounds derived from this scaffold exhibited significant inhibition of COX-2 with IC50 values ranging from 0.04 to 0.36 μM .
Table 1: Inhibition of COX Enzymes by Derivatives of this compound
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | >100 | 0.04 - 0.36 |
| Celecoxib | 0.04 | 0.04 |
| Indomethacin | 0.21 | 2.60 |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation in human cancer cell lines such as HeLa, MCF-7, and A549.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 8.55 ± 0.35 |
| MCF-7 | 14.31 ± 0.90 | |
| A549 | 26 |
Research indicates that structural modifications can enhance the anticancer efficacy of this compound, with some derivatives showing significantly lower IC50 values than traditional chemotherapeutics .
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies utilizing docking simulations have indicated its potential as an inhibitor of bacterial enzymes such as TrmD from Pseudomonas aeruginosa, suggesting a mechanism where it disrupts bacterial growth by targeting essential metabolic processes .
Table 3: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Escherichia coli | <0.5 |
| Staphylococcus aureus | <0.25 |
| Pseudomonas aeruginosa | <0.1 |
Case Studies and Research Findings
Several case studies have explored the biological activity of derivatives of this compound:
- Anti-inflammatory Studies : A study involving carrageenan-induced paw edema in rats showed that derivatives significantly reduced inflammation compared to control groups.
- Cancer Cell Line Studies : Research conducted on various human cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : In vitro tests against common bacterial strains demonstrated that these compounds could effectively inhibit bacterial growth at low concentrations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Thieno[2,3-d]imidazole-5-carboxylic acid, and how are intermediates purified?
- Methodology : The compound is typically synthesized via condensation reactions using acetic acid as a solvent under reflux (3–5 hours). For example, derivatives of imidazole-carboxylic acids are prepared by reacting aminothiazolones with formyl-indole precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid) in the presence of sodium acetate . Purification involves recrystallization from a DMF/acetic acid mixture, followed by washing with ethanol and diethyl ether to remove unreacted starting materials .
Q. How is X-ray crystallography applied to determine the structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is widely used. SHELX programs (e.g., SHELXL) enable high-resolution structure determination, even for twinned crystals or macromolecular complexes. Data collection involves modern CCD detectors, and refinement accounts for anisotropic displacement parameters .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : and NMR confirm regiochemistry and substituent positions. For example, imidazole protons appear as distinct singlets in the aromatic region (δ 7.0–8.5 ppm) .
- IR : Carboxylic acid C=O stretches are observed near 1700 cm, while thiophene C-S vibrations appear at 600–700 cm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 260.08318 for derivatives) .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation/condensation reactions be addressed during synthesis?
- Methodology : Regioselectivity is influenced by reaction conditions. For example, alkylation of benzimidazole-5-carboxylic acid with benzhydryl bromides requires t-BuOK as a base to favor N-alkylation over O-alkylation. Column chromatography separates regioisomers (e.g., compounds VI and X in Scheme 2) . Reaction monitoring via TLC or in-situ NMR is critical for optimizing yields .
Q. What strategies resolve discrepancies in spectral data during structural validation?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
- Crystallographic Validation : Use SC-XRD to resolve ambiguities in tautomeric forms (e.g., imidazole vs. thiazole ring protonation states) .
- Elemental Analysis : Verify purity by matching calculated and observed C/H/N/O percentages (e.g., ±0.3% tolerance) .
Q. How can computational methods predict the bioactivity of derivatives?
- Methodology : Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins. For instance, derivatives like 9c (from docking poses in ) show binding affinity to enzymes via hydrogen bonding with active-site residues. MD simulations assess stability over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .
Q. What are the challenges in refining high-twinned or low-resolution crystallographic data?
- Methodology : SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) deconvolute overlapping reflections. For low-resolution data (<1.0 Å), restraints on bond lengths/angles and isotropic displacement parameters improve model accuracy. Validation tools like R and Ramachandran plots ensure geometric reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
